molecular formula C15H10O6 B15063939 3-Hydroxy-2-(2,3,4-trihydroxyphenyl)-4H-chromen-4-one CAS No. 649552-06-7

3-Hydroxy-2-(2,3,4-trihydroxyphenyl)-4H-chromen-4-one

Cat. No.: B15063939
CAS No.: 649552-06-7
M. Wt: 286.24 g/mol
InChI Key: DTOSMSVKBWNCSO-UHFFFAOYSA-N
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Description

3-Hydroxy-2-(2,3,4-trihydroxyphenyl)-4H-chromen-4-one is a chemical compound known for its diverse applications in scientific research. This compound belongs to the class of flavonoids, which are known for their antioxidant properties and potential health benefits. It is characterized by a chromen-4-one backbone with hydroxyl groups at specific positions, contributing to its unique chemical behavior and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-2-(2,3,4-trihydroxyphenyl)-4H-chromen-4-one typically involves the condensation of appropriate phenolic compounds with chromone derivatives. One common method includes the reaction of 2,3,4-trihydroxybenzaldehyde with 3-hydroxychromone under acidic or basic conditions. The reaction is often carried out in solvents like ethanol or methanol, with catalysts such as hydrochloric acid or sodium hydroxide to facilitate the condensation reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxy-2-(2,3,4-trihydroxyphenyl)-4H-chromen-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the parent compound, each with distinct chemical and biological properties .

Scientific Research Applications

3-Hydroxy-2-(2,3,4-trihydroxyphenyl)-4H-chromen-4-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex flavonoid derivatives.

    Biology: Studied for its antioxidant properties and potential to scavenge free radicals.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of natural product-based dyes and pigments

Mechanism of Action

The compound exerts its effects primarily through its antioxidant activity. The hydroxyl groups can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage to cells and tissues. Additionally, it may interact with various molecular targets, including enzymes and receptors involved in inflammatory and cancer pathways .

Comparison with Similar Compounds

Uniqueness: 3-Hydroxy-2-(2,3,4-trihydroxyphenyl)-4H-chromen-4-one is unique due to its specific hydroxylation pattern, which contributes to its distinct chemical reactivity and biological activities. This makes it a valuable compound for various research applications .

Properties

CAS No.

649552-06-7

Molecular Formula

C15H10O6

Molecular Weight

286.24 g/mol

IUPAC Name

3-hydroxy-2-(2,3,4-trihydroxyphenyl)chromen-4-one

InChI

InChI=1S/C15H10O6/c16-9-6-5-8(12(18)13(9)19)15-14(20)11(17)7-3-1-2-4-10(7)21-15/h1-6,16,18-20H

InChI Key

DTOSMSVKBWNCSO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=C(O2)C3=C(C(=C(C=C3)O)O)O)O

Origin of Product

United States

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